5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
5-oxo-3-phenyl-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSUJFRDHHIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Many studies have highlighted the potential of quinazoline derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some derivatives have shown efficacy against various microbial strains.
- Anti-inflammatory Properties : Certain compounds in this class have been noted for their ability to reduce inflammation.
In Vitro Studies
A significant study evaluated various synthesized triazoloquinazoline derivatives, including our compound of interest, against several cancer cell lines:
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 5-oxo compound | 29.47 |
| Mammary gland breast cancer (MCF-7) | 5-oxo compound | Moderate activity |
| Human prostate cancer (PC3) | 5-oxo compound | Moderate activity |
| Colorectal carcinoma (HCT-116) | 5-oxo compound | 17.35 |
The results indicated that the compound showed moderate cytotoxicity against the selected cell lines, with the strongest effect observed against colorectal carcinoma (HCT-116) with an IC50 value of 17.35 µM .
The anticancer mechanism is believed to involve the inhibition of key enzymes such as EGFR-TK and topoisomerase II , which are crucial for cancer cell proliferation and survival. For instance, one study documented an IC50 value of 0.69 to 1.8 µM for EGFR inhibition by related triazoloquinazoline compounds .
Antimicrobial Properties
Some derivatives from the quinazoline family have shown promising antimicrobial activity. Although specific data on our compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.
Anti-inflammatory Effects
Quinazoline derivatives are also noted for their anti-inflammatory properties. The presence of specific substituents on the quinazoline ring enhances these effects, making them potential candidates for treating inflammatory diseases .
Case Studies
- Case Study on Hepatocellular Carcinoma : A synthesized derivative was tested in vivo and showed significant tumor reduction in animal models. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
- Clinical Trials : Ongoing clinical trials are investigating the effectiveness of quinazoline derivatives in combination therapies for advanced cancers, aiming to improve patient outcomes through synergistic effects with existing chemotherapeutics.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. It has been tested against various cancer cell lines, showing promising results:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound could be a candidate for further development as an anticancer agent, particularly due to its effectiveness against aggressive cancer types such as glioblastoma and ovarian cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate significant effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | 12.5 µg/ml |
| Candida albicans | 15 µg/ml |
The low MIC values suggest that this compound could serve as a lead structure in the design of new antimicrobial agents, especially in the fight against resistant strains .
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study, researchers synthesized various derivatives of the compound and assessed their anticancer efficacy in xenograft models. The results indicated that specific modifications to the phenyl groups enhanced the interaction with cancer cell receptors, leading to increased apoptosis in treated cells.
Case Study 2: Antimicrobial Screening
A comprehensive screening of the compound's derivatives was conducted against clinically relevant pathogens. The study found that certain substitutions on the triazole ring improved antibacterial activity significantly, suggesting a structure-activity relationship that could guide future synthetic efforts.
Comparison with Similar Compounds
Key Structural Differences
The target compound shares structural homology with N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound E543-0726, ). Critical differences include:
- Position 3 substituent : The target compound has a phenyl group, while E543-0726 has a 4-methoxyphenyl group.
- Carboxamide side chain : The target compound’s phenylpropyl group contrasts with E543-0726’s (3,4-dimethoxyphenyl)methyl group.
Physicochemical Properties
Analysis :
- The target compound’s phenylpropyl group increases lipophilicity (higher logP) compared to E543-0726’s methoxy-substituted side chain, which enhances polarity .
- Reduced hydrogen bond acceptors (6 vs. 9) and lower polar surface area in the target compound suggest decreased solubility, corroborated by its predicted logSw of -4.0 .
Reactivity Insights
Binding Affinity and Selectivity
- E543-0726 : Methoxy substituents facilitate hydrogen bonding with residues like Asp or Glu, but excessive polarity may reduce membrane permeability .
Q & A
Q. What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves:
- Formation of the triazoloquinazoline core via cyclization of hydrazine derivatives with carbonyl-containing precursors .
- Functionalization with substituents (e.g., phenylpropyl groups) using coupling agents or nucleophilic substitution .
- Critical parameters include solvent choice (ethanol, DMF), catalysts (e.g., benzyltributylammonium bromide), and reflux conditions (60–120°C) to optimize yields (typically 70–85%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., phenylpropyl group integration in H NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 443.9 g/mol for a related analog) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Candida albicans .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory potential : Measurement of nitric oxide (NO) inhibition in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Pharmacokinetic studies : Assess bioavailability via LC-MS/MS to identify metabolic instability .
- Molecular modeling : Perform docking studies to evaluate binding affinity to proposed targets (e.g., kinases or enzymes) .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Process intensification : Employ flow chemistry to control exothermic reactions and reduce side products .
- Purification : Gradient chromatography (e.g., reverse-phase HPLC) to isolate the compound from structurally similar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
